

Spectroscopic Data and Analysis of 2,4-diiodo-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-diiodo-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,4-diiodo-1H-imidazole**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the analysis of related imidazole compounds and the known effects of halogen substitution. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,4-diiodo-1H-imidazole**. These predictions are derived from the known spectral characteristics of the 1H-imidazole core and the influence of iodo-substituents at the C2 and C4 positions.

Table 1: Predicted ¹H NMR Spectral Data for **2,4-diiodo-1H-imidazole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-5	7.0 - 7.5	Singlet (s)	The single proton on the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the two iodine atoms.
N-H	12.0 - 13.0	Broad Singlet (br s)	The N-H proton of the imidazole ring typically appears as a broad signal at a high chemical shift due to hydrogen bonding and proton exchange.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **2,4-diiodo-1H-imidazole**

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-2	80 - 100	The carbon atom bonded to two nitrogen atoms and an iodine atom. The chemical shift is significantly influenced by the electronegativity and heavy atom effect of iodine.
C-4	90 - 110	The carbon atom bonded to a nitrogen atom and an iodine atom. Similar to C-2, its chemical shift is affected by the iodo-substituent.
C-5	115 - 125	The carbon atom bonded to a proton. Its chemical shift is expected to be in the typical range for an sp^2 carbon in an imidazole ring, influenced by the adjacent iodine at C-4.

Solvent: DMSO- d_6

Table 3: Predicted IR Absorption Data for **2,4-diiodo-1H-imidazole**

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity	Vibrational Mode
N-H	3100 - 3300	Broad, Medium	Stretching
C-H (aromatic)	3000 - 3100	Weak	Stretching
C=N	1580 - 1650	Medium	Stretching
C=C	1450 - 1550	Medium	Stretching
C-I	500 - 600	Strong	Stretching

Table 4: Expected Mass Spectrometry Fragmentation of **2,4-diiodo-1H-imidazole**

The molecular formula of **2,4-diiodo-1H-imidazole** is $C_3H_2I_2N_2$ with a molecular weight of approximately 319.87 g/mol .

m/z	Possible Fragment	Notes
320	$[M]^+$	Molecular ion peak.
193	$[M - I]^+$	Loss of one iodine atom.
127	$[I]^+$	Iodine cation, often a prominent peak.
67	$[M - 2I]^+$	Loss of both iodine atoms.
40	$[C_2H_2N]^+$	Fragment of the imidazole ring after loss of iodine and HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-diiodo-1H-imidazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). Transfer the solution to a 5 mm NMR tube.
- 1H NMR Data Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR Data Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR.

2.2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

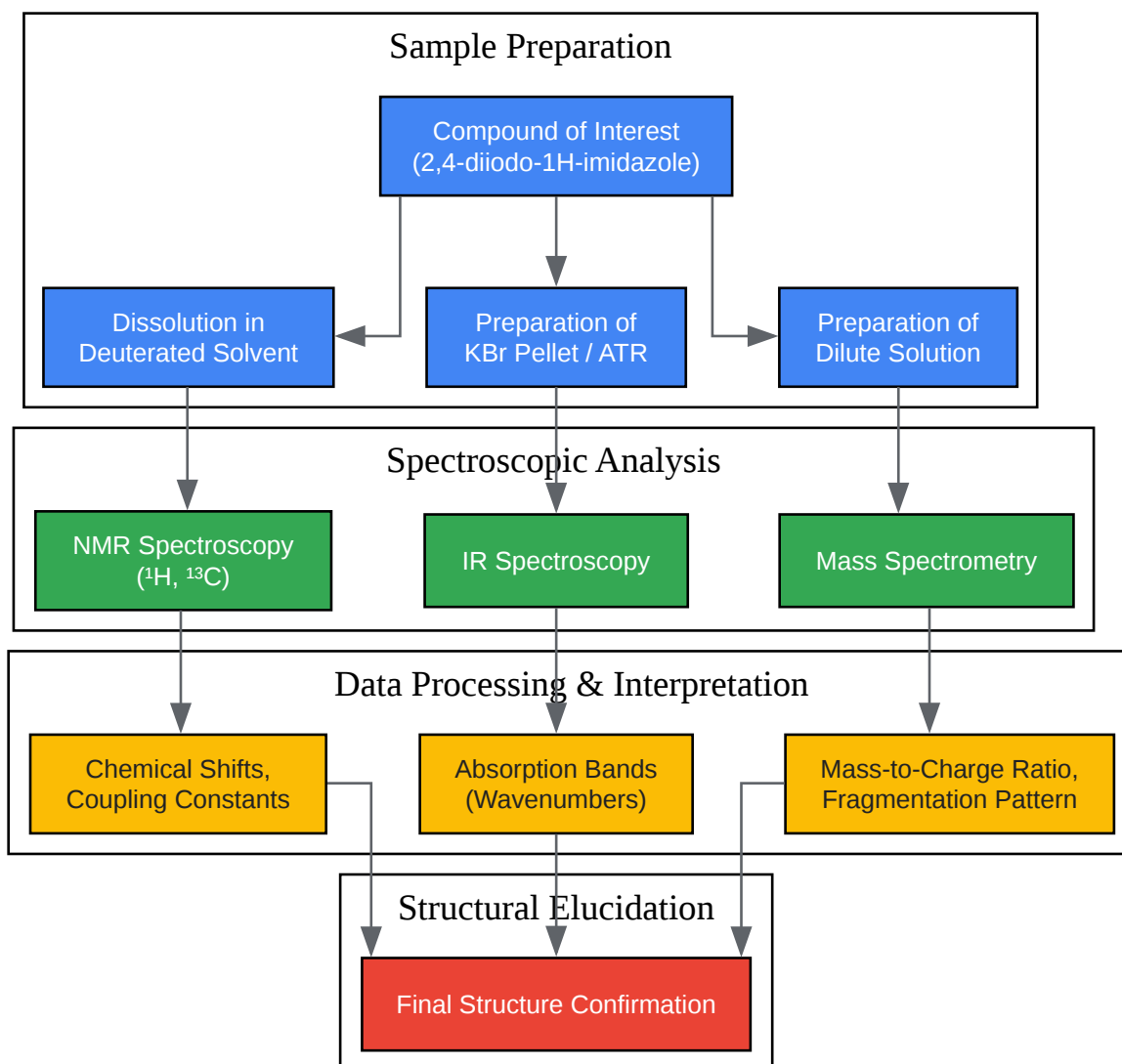
2.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Sample Preparation:

- EI-MS: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by Liquid Chromatography (LC).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

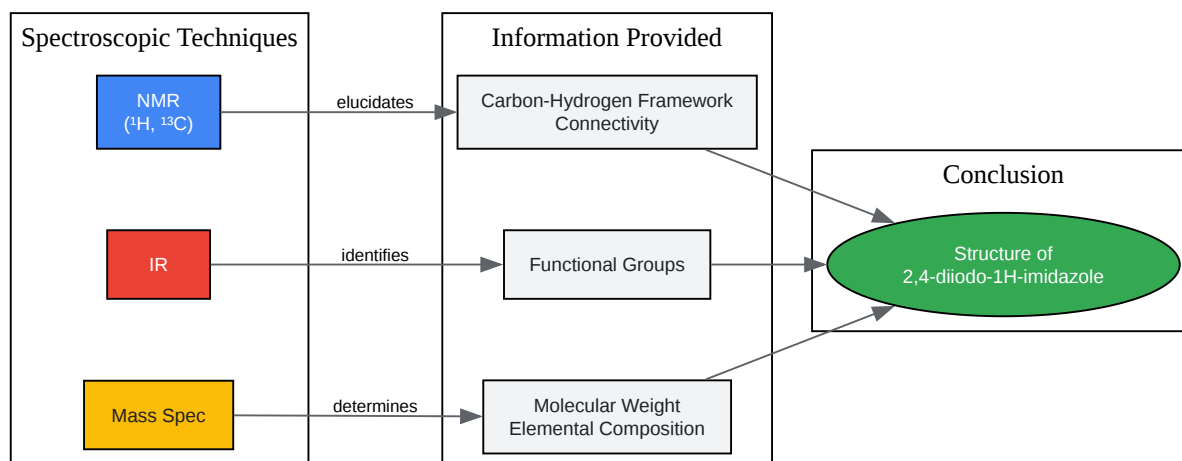
Visualizing Spectroscopic Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structural elucidation.



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General workflow for spectroscopic analysis.



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Contribution of techniques to structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2,4-diiodo-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100139#spectroscopic-data-for-2-4-diiodo-1h-imidazole-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b100139#spectroscopic-data-for-2-4-diiodo-1h-imidazole-nmr-ir-mass-spec)

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